Zolertine

Catalog No.
S586706
CAS No.
4004-94-8
M.F
C13H18N6
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolertine

CAS Number

4004-94-8

Product Name

Zolertine

IUPAC Name

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17)

InChI Key

XTTHMUYLNLEJRS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3

Synonyms

1-phenyl-4-(2-(5-tetrazolyl)ethyl)piperazine, zolertine, zolertine dihydrochloride, zolertine monohydrochloride, zolertine trihydrochloride

Canonical SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3

Zolertine is a specialized phenylpiperazine-tetrazole derivative functioning as an alpha-1 adrenoceptor antagonist [1]. In laboratory and industrial procurement, it is primarily sourced as a high-precision pharmacological tool compound for receptor subtype mapping and vascular reactivity modeling. Unlike broad-spectrum antihypertensives, Zolertine offers a distinct affinity gradient across alpha-1 adrenoceptor subtypes (α1D > α1B > α1A) and exhibits unique, vessel-specific competitive and non-competitive binding kinetics [1]. Its defined physicochemical profile, including stable hydrochloride salt formation, ensures reliable solubility and formulation compatibility in complex in vitro assays and as an adrenergic blocker in advanced peptide co-formulations [2].

Substituting Zolertine with common benchmark alpha-blockers like azapetine or prazosin compromises assay resolution in receptor subtyping [1]. While prazosin acts as a highly potent but broadly competitive alpha-1 antagonist, it lacks Zolertine's specific non-competitive behavior in resistance vessels, which is critical for isolating atypical receptor mechanics [1]. Furthermore, attempting to replace pure Zolertine with azapetine in intravital microvascular models requires significantly higher dosing to achieve equivalent blockade, thereby introducing unwanted solvent effects and baseline vasoconstrictive artifacts [2]. Procurement of the exact, high-purity Zolertine compound is necessary to maintain the strict dose-response relationships required for accurate Schild plot regressions and stable pharmaceutical co-formulations.

Superior Microvascular Blockade Potency vs. Azapetine

In intravital microscopic evaluations of rat mesocecum microvasculature, Zolertine demonstrates a significantly higher anti-adrenergic potency compared to the clinical benchmark azapetine [1]. When antagonizing noradrenaline-induced vasoconstriction (at 20% and 40% constriction thresholds in 20-40 µm arterioles), Zolertine achieves complete blockade at lower molar concentrations than azapetine [1]. This dose-dependent efficacy ensures that researchers can utilize lower compound concentrations, thereby minimizing off-target solvent effects and baseline vasoconstrictive artifacts in sensitive in vivo models.

Evidence DimensionIn vivo microvascular noradrenaline blockade
Target Compound DataHigh potency (complete blockade at minimal dose thresholds)
Comparator Or BaselineAzapetine (requires significantly higher doses for equivalent blockade)
Quantified DifferenceZolertine is quantitatively more active than azapetine in reversing 20-40% arteriole constriction
ConditionsRat mesocecum microvasculature, 20-40 µm arterioles, intravital microscopy

Procuring Zolertine allows researchers to achieve reliable microvascular blockade at lower concentrations, reducing off-target toxicity in live-animal vascular models.

Distinct Alpha-1 Subtype Affinity Gradient for Receptor Mapping

Zolertine provides a highly specific affinity gradient that is indispensable for differentiating alpha-1 adrenoceptor subtypes [1]. Competition binding experiments against [3H]-prazosin reveal that Zolertine possesses a pKi of 6.81 ± 0.02 for α1B-adrenoceptors (rat liver membranes) and a pKi of 6.35 ± 0.04 for α1A-adrenoceptors (rabbit liver membranes), alongside an even higher functional affinity for α1D-adrenoceptors [1]. This precise, tiered affinity profile (α1D > α1B > α1A) allows researchers to selectively isolate α1D-mediated responses in complex tissue preparations, a resolution unachievable with non-selective agents that blanket all subtypes equally.

Evidence DimensionReceptor subtype binding affinity (pKi)
Target Compound DatapKi = 6.81 (α1B) and 6.35 (α1A)
Comparator Or BaselineNon-selective alpha-blockers (equal affinity across subtypes)
Quantified Difference0.46 log unit difference in binding affinity between α1B and α1A subtypes, with peak affinity for α1D
ConditionsRadioligand competition binding with[3H]-prazosin in rat and rabbit liver membranes

This specific affinity gradient makes Zolertine an essential procurement choice for laboratories developing targeted assays to isolate α1D-adrenoceptor signaling.

Vascular Bed-Specific Non-Competitive Antagonism Kinetics

Unlike standard competitive antagonists, Zolertine exhibits unique, tissue-dependent binding kinetics critical for advanced vascular modeling[1]. In rat carotid and aorta arteries, it acts as a classic competitive antagonist (pA2 values of 7.48 ± 0.18 and 7.57 ± 0.24, respectively) [1]. However, in specific resistance vessels like the mesenteric and caudal arteries, Zolertine demonstrates non-competitive antagonism, yielding Schild plot slopes significantly lower than unity and distinct pKb estimates (e.g., 5.73 ± 0.11 in WKY caudal artery) [1]. This dual kinetic behavior cannot be replicated by standard competitive blockers like prazosin.

Evidence DimensionAntagonism kinetics (Schild plot slope and pA2/pKb)
Target Compound DataCompetitive in aorta (pA2 ~7.57); Non-competitive in caudal artery (Schild slope < 1, pKb ~5.73)
Comparator Or BaselineStandard competitive antagonists (Schild slope = 1 across all tissues)
Quantified DifferenceTissue-dependent shift from competitive (slope ~1) to non-competitive (slope < 1) receptor blockade
ConditionsIn vitro vascular reactivity assays using isolated rat arteries

Buyers modeling complex, bed-specific vascular resistance require Zolertine's unique non-competitive kinetic profile to accurately simulate atypical smooth muscle responses.

Formulation Compatibility in Complex Peptide Therapeutics

In the development of advanced peptide therapeutics, such as guanylate cyclase C (GCC) agonists, integrating stable adrenergic blockers is a key formulation strategy[1]. Zolertine, utilized as a hydrochloride salt, demonstrates high compatibility with the rigorous solvent exchange and lyophilization processes required for these peptides [1]. Compared to less stable generic amines that can cross-react or degrade, Zolertine hydrochloride maintains integrity during freeze-drying, supporting the production of ultra-pure co-formulations that achieve strict physical parameters, such as a bulk density of less than 0.1 g/mL[1].

Evidence DimensionLyophilization and co-formulation stability
Target Compound DataStable during solvent exchange and freeze-drying with GCC peptides
Comparator Or BaselineCrude piperazine mixtures (prone to degradation or cross-reactivity)
Quantified DifferenceEnables production of co-formulated ultra-pure peptides with bulk density < 0.1 g/mL
ConditionsLyophilization and solvent exchange in pharmaceutical peptide formulation

For industrial buyers, Zolertine hydrochloride provides a stable, process-compatible adrenergic blocker that survives rigorous peptide purification and freeze-drying workflows.

Alpha-1D Adrenoceptor Isolation Assays

Driven by its distinct affinity gradient (α1D > α1B > α1A) and quantified pKi values, Zolertine is the optimal tool compound for pharmacological assays designed to isolate and study α1D-mediated vasoconstriction [1]. It is routinely procured by cardiovascular research laboratories to map subtype-specific signaling pathways in complex vascular beds where multiple adrenoceptor subtypes are co-expressed.

Intravital Microvascular Reactivity Modeling

Because Zolertine demonstrates superior blockade potency compared to azapetine in 20-40 µm arterioles, it is highly recommended for in vivo intravital microscopy studies [2]. Its ability to reverse noradrenaline-induced constriction at lower doses minimizes the risk of solvent-induced artifacts, making it a reliable choice for dynamic blood flow and mesocecum microcirculation models [2].

Atypical Vascular Resistance and Schild Plot Profiling

Zolertine's unique ability to act as a competitive antagonist in conduit arteries while displaying non-competitive kinetics (Schild slopes < 1) in resistance vessels makes it a critical reagent for advanced kinetic profiling[1]. It is procured by smooth muscle physiologists to validate atypical receptor binding models and to investigate tissue-specific receptor reserve and allosteric modulation [1].

Adrenergic Blocker Co-Formulation in Peptide Therapeutics

Due to its stability during solvent exchange and lyophilization, Zolertine hydrochloride is an excellent candidate for co-formulation with advanced peptide therapeutics, such as GCC agonists [3]. Industrial buyers select it to ensure that the final freeze-dried product maintains strict purity and bulk density requirements without degradation of the anti-adrenergic component [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.15929460 g/mol

Monoisotopic Mass

258.15929460 g/mol

Heavy Atom Count

19

UNII

EMD433OT6A

Wikipedia

Zolertine

Dates

Last modified: 07-20-2023

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